molecular formula C21H20N2O B239666 3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide

3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide

Cat. No.: B239666
M. Wt: 316.4 g/mol
InChI Key: BPCOLXQLBWHUTB-UHFFFAOYSA-N
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Description

3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide is an organic compound with the molecular formula C21H20N2O It is a member of the amide class of compounds, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide typically involves the reaction of 4-(pyridin-4-ylmethyl)aniline with 3-phenylpropanoic acid. The reaction is carried out under acidic conditions, often using a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and pyridinyl groups can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of phenyl and pyridinyl oxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of both phenyl and pyridinyl groups allows for versatile interactions with various biological molecules, influencing pathways related to signal transduction, metabolism, and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Tropicamide: An anticholinergic drug used in ophthalmology.

    N-ethyl-3-hydroxy-2-phenyl-N-(pyridin-4-ylmethyl)propanamide: A related compound with similar structural features.

Uniqueness

3-Phenyl-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide stands out due to its unique combination of phenyl and pyridinyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C21H20N2O/c24-21(11-8-17-4-2-1-3-5-17)23-20-9-6-18(7-10-20)16-19-12-14-22-15-13-19/h1-7,9-10,12-15H,8,11,16H2,(H,23,24)

InChI Key

BPCOLXQLBWHUTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Origin of Product

United States

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